Lidoflazine

Description

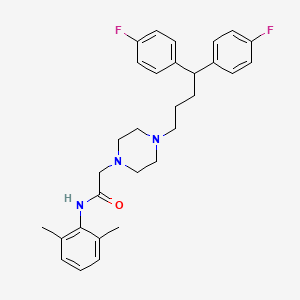

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[4-[4,4-bis(4-fluorophenyl)butyl]piperazin-1-yl]-N-(2,6-dimethylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H35F2N3O/c1-22-5-3-6-23(2)30(22)33-29(36)21-35-19-17-34(18-20-35)16-4-7-28(24-8-12-26(31)13-9-24)25-10-14-27(32)15-11-25/h3,5-6,8-15,28H,4,7,16-21H2,1-2H3,(H,33,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBIAKUMOEKILTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)CCCC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H35F2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6045377 | |

| Record name | Lidoflazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

491.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3416-26-0 | |

| Record name | Lidoflazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3416-26-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lidoflazine [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003416260 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lidoflazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13766 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lidoflazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lidoflazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.285 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LIDOFLAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J4ZHN3HBTE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Lidoflazine's Mechanism of Action on hERG K+ Channels: An In-depth Technical Guide

This guide provides a detailed overview of the molecular mechanism by which Lidoflazine, an antianginal agent, interacts with the human Ether-à-go-go-Related Gene (hERG) potassium (K+) channels. The blockade of hERG channels by this compound is a critical aspect of its pharmacological profile, as it is associated with the risk of QT interval prolongation and ventricular arrhythmias.[1][2][3] This document is intended for researchers, scientists, and drug development professionals investigating ion channel pharmacology and cardiac safety.

Quantitative Analysis of hERG Channel Blockade

This compound is a potent, high-affinity blocker of the hERG K+ channel.[1][3][4] The inhibitory effects of this compound on hERG currents have been quantified in electrophysiological studies, with key data summarized in the table below.

| Parameter | Value | Cell Line | Reference |

| IC50 | ~16 nM | HEK 293 cells stably expressing wild-type hERG | [1][2][3] |

| Relative Potency | ~13-fold more potent than Verapamil | HEK 293 cells | [1][2] |

Molecular Mechanism of Action

This compound exerts its inhibitory effect on hERG channels through direct interaction with the channel protein. The mechanism is characterized by a state-dependent block, with a preferential binding to the activated/open state of the channel.[1][2]

State-Dependent Blockade: The inhibition of hERG current (I_hERG) by this compound develops gradually upon membrane depolarization, which indicates that the drug does not bind to the closed or resting state of the channel.[1][2] Instead, this compound accesses its binding site when the channel is in the open or activated conformation. This is a common characteristic of many hERG-blocking drugs.[5][6]

Binding Site and Molecular Determinants: Site-directed mutagenesis studies have identified key amino acid residues within the inner pore cavity of the hERG channel that are crucial for this compound binding.[1][2] These are primarily aromatic residues located in the S6 transmembrane domain:

-

Tyrosine 652 (Y652): Mutation of this residue to alanine (Y652A) largely eliminates the inhibitory action of this compound.[1][2]

-

Phenylalanine 656 (F656): The F656A mutation also significantly reduces the blocking potency of this compound.[1][2]

These findings strongly suggest that this compound binds within the central cavity of the hERG channel, a common binding pocket for a wide variety of structurally diverse drugs.[7][8] The interaction with these aromatic residues is a key determinant of its high-affinity blockade.[1][2]

Experimental Protocols

The investigation of this compound's effect on hERG channels primarily relies on patch-clamp electrophysiology techniques.

Cell Preparation:

-

Cell Line: Human Embryonic Kidney (HEK) 293 cells stably transfected with the wild-type hERG gene are commonly used.[1][2] These cells provide a robust and isolated system for studying the specific effects on the hERG channel without interference from other cardiac ion channels.

Electrophysiological Recordings:

-

Technique: Whole-cell patch-clamp is the standard method for recording I_hERG.

-

Temperature: Experiments are typically performed at physiological temperatures (35-37°C) as the kinetics of both the channel and drug binding can be temperature-sensitive.[9][10]

-

Solutions:

-

Data Acquisition: Currents are typically filtered at 2 kHz and digitized at 5 kHz.[9]

Voltage-Clamp Protocols: To assess the state-dependence of the block, specific voltage protocols are applied. A typical protocol to elicit hERG currents and study drug block involves:

-

A holding potential of -80 mV.

-

A depolarizing step to a positive potential (e.g., +20 to +40 mV) to activate and then inactivate the channels.

-

A repolarizing step to a negative potential (e.g., -50 to -80 mV) to record the characteristic large tail current as channels recover from inactivation before closing.

The effect of this compound is measured by comparing the current amplitudes before and after drug application. The concentration-response curve is then fitted with the Hill equation to determine the IC50.[11]

Implications for Cardiotoxicity

The high-affinity blockade of the hERG K+ channel by this compound is the molecular mechanism underlying its potential to cause QT interval prolongation and Torsades de Pointes.[1][2][12] The hERG channel is crucial for the repolarization phase of the cardiac action potential. Inhibition of this channel leads to a delay in repolarization, which manifests as a prolongation of the QT interval on an electrocardiogram. This creates an electrophysiological environment that is susceptible to the development of life-threatening arrhythmias.[10][13]

Conclusion

This compound is a potent blocker of the hERG K+ channel, with an IC50 in the low nanomolar range. Its mechanism of action involves a direct, state-dependent block of the channel, with preferential binding to the open/activated state. The binding site is located within the inner pore cavity and involves critical interactions with the aromatic residues Y652 and F656. Understanding this detailed mechanism is crucial for the risk assessment of this compound and for the development of safer cardiovascular drugs.

References

- 1. This compound is a high affinity blocker of the HERG K(+)channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Virtual screening of DrugBank database for hERG blockers using topological Laplacian-assisted AI models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Towards a structural view of drug binding to hERG K+ channels: - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. Drug binding interactions in the inner cavity of HERG channels: molecular insights from structure-activity relationships of clofilium and ibutilide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. fda.gov [fda.gov]

- 10. eprints.victorchang.edu.au [eprints.victorchang.edu.au]

- 11. fda.gov [fda.gov]

- 12. Toward a broader view of mechanisms of drug cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Beyond the Current: An In-depth Technical Guide to the Molecular Targets of Lidoflazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lidoflazine, a piperazine derivative, has been historically classified as a calcium channel blocker. However, its complex pharmacological profile extends far beyond this initial classification, exhibiting a range of effects on other crucial molecular targets. This technical guide provides a comprehensive overview of the non-calcium channel targets of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways. Understanding these additional targets is critical for a complete comprehension of this compound's therapeutic and adverse effects, and for guiding future drug development efforts.

Introduction

Initially developed as an antianginal agent, this compound's mechanism of action was primarily attributed to its ability to block L-type calcium channels, leading to vasodilation and reduced cardiac workload. However, subsequent research has unveiled a more intricate pharmacological profile, revealing that this compound interacts with several other key proteins with high affinity. These interactions contribute significantly to its overall physiological effects, including its vasodilator, antiarrhythmic, and unfortunately, proarrhythmic properties. This document delves into the molecular intricacies of this compound's interactions with targets beyond the calcium channel, providing a granular view for the scientific community.

Primary Molecular Targets Beyond Calcium Channels

This compound's off-target effects are not merely ancillary; they are potent and contribute significantly to its clinical profile. The two most well-characterized non-calcium channel targets are the Equilibrative Nucleoside Transporter 1 (ENT1) and the human Ether-à-go-go-Related Gene (hERG) potassium channel.

Equilibrative Nucleoside Transporter 1 (ENT1)

This compound is a potent inhibitor of ENT1, a bidirectional transporter responsible for the transport of nucleosides, such as adenosine, across the cell membrane.[1][2][3] Inhibition of ENT1 by this compound leads to an increase in the extracellular concentration of adenosine.[2] Adenosine, acting on its receptors, is a powerful endogenous vasodilator and cardioprotective agent. This mechanism is believed to contribute significantly to the overall vasodilator effect of this compound.[2]

hERG Potassium Channel

A critical molecular target of this compound is the hERG potassium channel, which is essential for cardiac repolarization.[4][5][6] this compound is a high-affinity blocker of the hERG channel.[4][5] Inhibition of this channel delays the repolarization of the cardiac action potential, leading to a prolongation of the QT interval on an electrocardiogram.[4] This effect is the molecular basis for the proarrhythmic risk, including Torsades de Pointes, associated with this compound and has limited its clinical use.[4][7]

Quantitative Data on Molecular Interactions

The following tables summarize the quantitative data for this compound's interaction with its key molecular targets beyond calcium channels.

Table 1: Inhibition of Equilibrative Nucleoside Transporter 1 (ENT1) by this compound

| Parameter | Value | Cell Type/System | Reference |

| Ki | ~16 nM | Human Erythrocytes | [3] |

| IC50 | ~80 nM | HeLa Cells | [3] |

Table 2: Blockade of hERG Potassium Channel by this compound

| Parameter | Value | Cell Type/System | Reference |

| IC50 | ~16 nM | HEK 293 cells expressing wild-type hERG | [4][5] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Protocol for Determining the Inhibition of Uridine Transport by this compound in Human Erythrocytes

Objective: To determine the inhibitory constant (Ki) of this compound for the equilibrium exchange of uridine in human erythrocytes.

Materials:

-

Freshly drawn human blood in heparinized tubes

-

[3H]uridine (radiolabeled uridine)

-

This compound stock solution in DMSO

-

Phosphate-buffered saline (PBS), pH 7.4

-

Nitrobenzylthioinosine (NBMPR)

-

Scintillation fluid and vials

-

Liquid scintillation counter

-

Centrifuge

-

Incubation tubes

Methodology:

-

Erythrocyte Preparation:

-

Centrifuge the whole blood at 1,000 x g for 10 minutes at 4°C.

-

Aspirate the plasma and buffy coat.

-

Wash the erythrocytes three times with cold PBS.

-

Resuspend the packed erythrocytes to a 50% hematocrit in PBS.

-

-

Equilibrium Exchange Assay:

-

Pre-incubate the erythrocyte suspension with varying concentrations of this compound (e.g., 1 nM to 10 µM) for 15 minutes at room temperature. A control group with DMSO vehicle should be included.

-

To initiate the exchange, add [3H]uridine to a final concentration of 1 µM.

-

Incubate the mixture for a short period (e.g., 30 seconds) to measure the initial rate of uptake.

-

To terminate the transport, add a 10-fold excess of ice-cold PBS containing a high concentration of NBMPR (a potent ENT1 inhibitor) to stop further uridine transport.

-

Immediately centrifuge the tubes at 10,000 x g for 1 minute to pellet the erythrocytes.

-

Aspirate the supernatant and wash the pellet twice with ice-cold PBS containing NBMPR.

-

Lyse the erythrocytes with a known volume of distilled water.

-

-

Quantification and Data Analysis:

-

Add the erythrocyte lysate to scintillation vials containing scintillation fluid.

-

Measure the radioactivity using a liquid scintillation counter.

-

The rate of uridine uptake is calculated and expressed as pmol/µL of cells per minute.

-

The inhibitory constant (Ki) is determined by fitting the data to the Cheng-Prusoff equation, using the IC50 value obtained from the concentration-response curve.

-

Protocol for Measuring hERG Channel Blockade by this compound using Whole-Cell Patch-Clamp

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the hERG potassium current.

Materials:

-

Human Embryonic Kidney (HEK) 293 cells stably expressing the wild-type hERG channel.

-

Cell culture reagents (DMEM, FBS, antibiotics).

-

This compound stock solution in DMSO.

-

External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

-

Internal solution (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 10 HEPES, 5 Mg-ATP (pH adjusted to 7.2 with KOH).

-

Patch-clamp amplifier and data acquisition system.

-

Borosilicate glass capillaries for pipette fabrication.

-

Microscope.

Methodology:

-

Cell Culture:

-

Culture the hERG-expressing HEK 293 cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.

-

Plate the cells onto glass coverslips 24-48 hours before the experiment.

-

-

Patch-Clamp Recording:

-

Place a coverslip with adherent cells in a recording chamber on the stage of an inverted microscope and perfuse with the external solution.

-

Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the internal solution.

-

Establish a whole-cell patch-clamp configuration on a single cell.

-

Hold the membrane potential at -80 mV.

-

To elicit hERG currents, apply a depolarizing pulse to +20 mV for 2 seconds, followed by a repolarizing pulse to -50 mV for 3 seconds to record the tail current.

-

-

Drug Application:

-

Record baseline hERG currents in the external solution.

-

Apply various concentrations of this compound (e.g., 1 nM to 1 µM) via the perfusion system.

-

Allow the drug effect to reach a steady state (typically 3-5 minutes).

-

Record the hERG currents in the presence of each drug concentration.

-

A vehicle control (DMSO) should be tested to ensure it has no effect on the hERG current.

-

-

Data Analysis:

-

Measure the peak tail current amplitude at -50 mV.

-

The percentage of inhibition is calculated for each concentration of this compound relative to the baseline current.

-

Construct a concentration-response curve by plotting the percentage of inhibition against the logarithm of the this compound concentration.

-

Fit the data to the Hill equation to determine the IC50 value.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: Signaling pathway of this compound's effect on the ENT1 transporter.

Caption: Mechanism of this compound-induced hERG channel blockade and arrhythmogenesis.

Caption: Experimental workflow for whole-cell patch-clamp analysis of hERG channel blockade.

Other Potential Molecular Targets

While the effects on ENT1 and hERG channels are the most extensively studied, some evidence suggests that this compound may also interact with other molecular targets, albeit with less characterization.

-

Voltage-Gated Sodium Channels: this compound has been described as a "Type IV" calcium antagonist, a class of drugs that may also inhibit the fast sodium channels in the heart.[8] This action could contribute to its antiarrhythmic properties, but further research with specific quantitative data is needed to confirm the significance of this interaction.

Conclusion

This compound's pharmacological profile is a compelling example of a drug with multiple, clinically relevant molecular targets. Its potent inhibition of ENT1 and blockade of the hERG potassium channel are critical determinants of its therapeutic and adverse effects, respectively. A thorough understanding of these off-target interactions is paramount for researchers and drug development professionals. The data and protocols presented in this guide offer a foundational resource for further investigation into the complex pharmacology of this compound and for the rational design of future cardiovascular drugs with improved target selectivity and safety profiles.

References

- 1. Adenosine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cardiovascular Profile of Xanthone-Based 1,4 Dihydropyridines Bearing a this compound Pharmacophore Fragment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of Ca2+-channel antagonists on nucleoside and nucleobase transport in human erythrocytes and cultured mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound is a high affinity blocker of the HERG K(+)channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Beneficial and detrimental effects of this compound in microvascular angina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The mechanism of action of calcium antagonists relative to their clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

Lidoflazine's Interaction with Tubulin and Inhibition of Polymerization: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lidoflazine, a piperazine derivative and calcium channel blocker, has been investigated for its potential influence on microtubule dynamics. While direct binding to tubulin has not been conclusively demonstrated, a significant body of evidence points towards an indirect mechanism of action involving the modulation of intracellular calcium levels, which in turn affects tubulin polymerization. This technical guide provides a comprehensive overview of the current understanding of this compound's interaction with the tubulin-microtubule system, focusing on the indirect regulatory pathway mediated by calcium and calmodulin. We present quantitative data from related compounds and relevant biological systems, detailed experimental protocols for investigating these interactions, and visual representations of the key pathways and experimental workflows.

Introduction: The Indirect Influence of this compound on Microtubule Dynamics

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential for numerous cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Their dynamic instability, characterized by phases of polymerization and depolymerization, is tightly regulated. Disruption of this equilibrium is a key mechanism for many anti-cancer agents.

This compound, a known calcium channel blocker, is not traditionally classified as a direct tubulin-targeting agent. However, its chemical structure as a piperazine derivative and its ability to alter intracellular calcium concentrations suggest a potential for indirect interference with microtubule polymerization. This guide explores the hypothesis that this compound's primary effect on calcium homeostasis leads to downstream consequences for tubulin dynamics, primarily through the calcium-binding protein calmodulin.

Quantitative Data on Tubulin Interaction and Polymerization Inhibition

Direct quantitative data on this compound's binding affinity for tubulin or its IC50 value for tubulin polymerization inhibition are not available in the current scientific literature. However, data from studies on related piperazine compounds and the well-established role of calcium and calmodulin in regulating microtubule assembly provide valuable insights.

| Compound/Effector | Assay Type | Target | Parameter | Value | Reference |

| AK301 (Piperazine Derivative) | Mitotic Arrest Assay | HT29 Colon Cancer Cells | ED50 | ≈115 nM | [1] |

| Piperazine Derivative 8u | Tubulin Polymerization Assay | Purified Tubulin | % Inhibition | 84% | [2] |

| Calcium (Ca2+) | Tubulin Polymerization Inhibition | Purified Tubulin | IC50 | Micromolar to Millimolar range (concentration and temperature dependent) | |

| Calmodulin | Calmodulin-Tubulin Binding | Purified Proteins | Dissociation Constant (Kd) | 3.5 - 4.0 µM | [3] |

Proposed Mechanism of Action: A Calcium-Mediated Pathway

The primary proposed mechanism for this compound's effect on tubulin polymerization is indirect, mediated by its function as a calcium channel blocker.

Caption: Proposed indirect mechanism of this compound's effect on tubulin polymerization.

This pathway suggests the following sequence of events:

-

Calcium Channel Blockade: this compound inhibits L-type calcium channels on the cell membrane.

-

Altered Intracellular Calcium: This blockade leads to a decrease in the influx of extracellular calcium, thereby altering the intracellular calcium concentration.

-

Calmodulin Activation: Changes in intracellular calcium levels affect the activation state of calmodulin, a key calcium-sensing protein.

-

Inhibition of Tubulin Polymerization: Activated calmodulin can bind to tubulin, which has been shown to inhibit its polymerization into microtubules.[3]

-

Disruption of Microtubule Dynamics: The inhibition of tubulin polymerization disrupts the dynamic instability of microtubules.

-

Cellular Consequences: This disruption can lead to downstream effects such as cell cycle arrest at the G2/M phase and ultimately, apoptosis.

Experimental Protocols

To investigate the proposed indirect mechanism of this compound's interaction with tubulin, a series of in vitro and cell-based assays are required.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the polymerization of purified tubulin.

Caption: Workflow for In Vitro Tubulin Polymerization Assay.

Methodology:

-

Reagents: Purified tubulin (>99%), polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA), GTP, glycerol, and the test compound (this compound).

-

Procedure:

-

On ice, mix purified tubulin with polymerization buffer containing GTP.

-

Add this compound or control compounds at various concentrations.

-

Transfer the mixture to a pre-warmed 96-well plate.

-

Immediately place the plate in a spectrophotometer or fluorometer pre-set to 37°C.

-

-

Data Acquisition:

-

Turbidimetric Assay: Measure the increase in absorbance at 350 nm over time, which corresponds to microtubule formation.

-

Fluorescence Assay: Utilize a fluorescent reporter (e.g., DAPI) that preferentially binds to polymerized tubulin and measure the increase in fluorescence intensity.

-

-

Data Analysis: Plot the absorbance or fluorescence as a function of time. The rate of polymerization and the steady-state polymer mass can be determined. The IC50 value for polymerization inhibition is calculated from dose-response curves.

Measurement of Intracellular Calcium Concentration

This assay determines if this compound alters intracellular calcium levels in target cells.

Caption: Workflow for Intracellular Calcium Measurement.

Methodology:

-

Cell Culture: Plate adherent cells (e.g., HeLa, neurons) on glass-bottom dishes.

-

Dye Loading: Incubate cells with a calcium-sensitive fluorescent dye such as Fura-2 AM, which can be loaded into the cells.

-

Treatment: Replace the dye-containing medium with a physiological buffer. Add this compound at the desired concentration.

-

Imaging: Use a fluorescence microscope equipped for ratiometric imaging. Excite the cells at 340 nm and 380 nm and measure the emission at ~510 nm.

-

Data Analysis: Calculate the ratio of the fluorescence intensities at the two excitation wavelengths. This ratio is proportional to the intracellular calcium concentration and can be calibrated to provide absolute concentration values.[4][5]

Calmodulin Binding Assay (Pull-down Assay)

This assay can be used to determine if this compound interferes with the calcium-dependent binding of calmodulin to its target proteins, including potentially tubulin.

Caption: Workflow for Calmodulin Pull-down Assay.

Methodology:

-

Reagents: Calmodulin-sepharose beads, cell lysate containing target proteins, binding buffer with and without calcium, wash buffer, and elution buffer (containing a calcium chelator like EGTA).

-

Procedure:

-

Equilibrate calmodulin-sepharose beads in binding buffer.

-

Incubate the beads with cell lysate in the presence of calcium and with or without this compound.

-

Wash the beads extensively to remove non-specifically bound proteins.

-

Elute the calmodulin-binding proteins by adding elution buffer.

-

-

Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the protein of interest (e.g., tubulin) to determine if this compound affects its interaction with calmodulin.[6][7]

Conclusion

While direct interaction of this compound with tubulin remains unconfirmed, its established role as a calcium channel blocker provides a strong rationale for an indirect mechanism of microtubule disruption. The interplay between intracellular calcium, calmodulin, and tubulin polymerization is a well-documented regulatory axis. By modulating calcium influx, this compound has the potential to perturb this delicate balance, leading to an inhibition of microtubule dynamics. Further research employing the detailed experimental protocols outlined in this guide is necessary to fully elucidate the extent and significance of this indirect interaction. Understanding this mechanism could open new avenues for the development of novel therapeutic strategies that target microtubule-dependent processes through the modulation of cellular signaling pathways.

References

- 1. Novel Piperazine-based Compounds Inhibit Microtubule Dynamics and Sensitize Colon Cancer Cells to Tumor Necrosis Factor-induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The interaction between calmodulin and microtubule proteins. IV. Quantitative analysis of the binding between calmodulin and tubulin dimer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methods to Measure Intracellular Ca2+ Concentration Using Ca2+-Sensitive Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pull-down Assay to Characterize Ca2+/Calmodulin Binding to Plant Receptor Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

The Pharmacological Profile of Lidoflazine: A Type IV Calcium Antagonist with Complex Actions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lidoflazine, a piperazine derivative, is classified as a Type IV calcium antagonist, characterized by a broad pharmacological profile that includes effects on both cardiac tissue and peripheral vasculature. Initially developed for its antianginal properties, its clinical use has been hampered by significant proarrhythmic effects.[1] This technical guide provides an in-depth analysis of the pharmacological properties of this compound, focusing on its mechanism of action, quantitative effects on various molecular targets, and the experimental methodologies used for its characterization. A key focus is its dual action as a calcium channel blocker and a potent inhibitor of the hERG potassium channel, which underlies its complex therapeutic and toxicological profile.

Core Pharmacological Profile

This compound's primary pharmacological classification is a Type IV calcium antagonist, indicating it blocks calcium influx in the heart and peripheral vessels.[2] However, its molecular interactions are more complex than a simple calcium channel blockade. It exhibits potent inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel, a critical component of cardiac repolarization.[1] This dual activity is central to understanding both its intended therapeutic effects and its significant adverse arrhythmogenic potential.

Quantitative Data on Molecular Targets

The following table summarizes the available quantitative data on the interaction of this compound with its key molecular targets.

| Target | Cell Type/System | Parameter | Value | Reference |

| hERG K+ Channel | HEK 293 cells | IC50 | ~16 nM | [1] |

| L-type Ca2+ Channels | Isolated rat cardiac myocytes | Effective Concentration Range (prevents Ca2+ overload) | 100 nM - 10 µM | [3] |

| Nucleoside Transporter (Uridine equilibrium exchange) | Human erythrocytes | Ki | ~16 nM | |

| Cytotoxicity | Caco-2 cells | IC50 | 17.39 µM |

Mechanism of Action and Signaling Pathways

This compound exerts its effects through the modulation of key ion channels involved in cardiovascular function. Its dual blockade of L-type calcium channels and hERG potassium channels leads to a complex interplay of downstream signaling events.

L-type Calcium Channel Blockade

This compound's antagonism of L-type calcium channels in cardiomyocytes and vascular smooth muscle cells reduces the influx of calcium ions during depolarization. This leads to:

-

In Cardiomyocytes: A negative inotropic effect (reduced contractility) and a negative chronotropic effect (decreased heart rate).

-

In Vascular Smooth Muscle: Vasodilation and a decrease in peripheral resistance, leading to a reduction in blood pressure.

The signaling cascade initiated by L-type calcium channel blockade is depicted below.

hERG Potassium Channel Blockade

This compound is a high-affinity blocker of the hERG K+ channel, which is responsible for the rapid delayed rectifier potassium current (IKr) in the cardiac action potential.[1] Inhibition of IKr leads to a prolongation of the action potential duration (APD) and the QT interval on an electrocardiogram. This effect is the primary mechanism behind this compound's proarrhythmic potential, as it can lead to early afterdepolarizations (EADs) and torsades de pointes.

The signaling consequences of hERG channel blockade are illustrated in the following diagram.

References

- 1. This compound is a high affinity blocker of the HERG K(+)channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Effects of this compound and mioflazine against potassium and veratrine induced shape changes in isolated rat cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Lidoflazine and its Impact on Cellular Calcium Homeostasis in Postischemic Encephalopathy: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Postischemic encephalopathy, a devastating neurological condition following global cerebral ischemia, is characterized by widespread neuronal damage. A critical element in the pathophysiology of this damage is the dysregulation of intracellular calcium homeostasis. Ischemia and subsequent reperfusion trigger a cascade of events leading to a massive influx and release of calcium (Ca2+) into the neuronal cytoplasm. This calcium overload activates various downstream pathways, culminating in excitotoxicity, mitochondrial dysfunction, and ultimately, cell death.

Lidoflazine, a piperazine derivative, has been investigated for its potential neuroprotective effects due to its properties as a calcium channel blocker.[1][2][3] The rationale for its use in postischemic encephalopathy is based on the hypothesis that by inhibiting the excessive influx of calcium into neurons following an ischemic insult, it could mitigate the downstream neurotoxic effects. This whitepaper provides an in-depth technical guide on the core concepts of this compound's proposed mechanism of action on cellular calcium homeostasis in the context of postischemic encephalopathy. It details the experimental protocols for investigating such effects and presents the clinical findings related to its use.

The Pathophysiology of Calcium Dyshomeostasis in Postischemic Encephalopathy

Global cerebral ischemia, often resulting from cardiac arrest, initiates a complex series of events that disrupt normal cellular function. A key event is the failure of ATP-dependent ion pumps due to energy depletion. This leads to membrane depolarization and the opening of voltage-gated calcium channels (VGCCs).[4] Furthermore, the excessive release of the excitatory neurotransmitter glutamate overstimulates N-methyl-D-aspartate (NMDA) receptors, which are also permeable to calcium. The subsequent reperfusion phase, while necessary for restoring oxygen and glucose supply, can paradoxically exacerbate neuronal injury, partly through the generation of reactive oxygen species that further impair calcium handling by organelles such as the endoplasmic reticulum and mitochondria.[5]

This sustained elevation of intracellular calcium triggers a number of deleterious enzymatic processes, including the activation of proteases (e.g., calpains), phospholipases, and endonucleases, which degrade essential cellular components and lead to apoptosis and necrosis.

Signaling Pathway of Ischemia-Induced Calcium Overload

The following diagram illustrates the central role of calcium influx in the pathophysiology of postischemic neuronal injury.

References

Synthesis of 1,4-Dihydropyridines with a Lidoflazine Pharmacophoric Fragment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 1,4-dihydropyridine (1,4-DHP) derivatives incorporating a pharmacophoric fragment of Lidoflazine. This compound, a coronary vasodilator with antiarrhythmic properties, offers a valuable structural motif for the design of novel cardiovascular agents.[1][2] The strategic combination of the 1,4-DHP scaffold, a well-established L-type calcium channel blocker, with the pharmacophore of this compound has led to the development of hybrid compounds with unique pharmacological profiles, including enhanced cardiac selectivity.[1][3]

This document details the synthetic methodologies, presents key quantitative data in a comparative format, and visualizes the experimental workflows and underlying chemical logic.

Core Synthetic Strategy: The Hantzsch Reaction

The foundational method for the synthesis of the 1,4-dihydropyridine ring is the Hantzsch pyridine synthesis.[4][5] This multicomponent reaction classically involves the condensation of an aldehyde, a β-ketoester, and a source of ammonia.[6][7] For the creation of hybrid molecules containing the this compound fragment, this reaction is adapted by utilizing specialized aldehydes or β-ketoesters that already incorporate the this compound pharmacophore.

The general workflow for this synthesis can be visualized as a three-stage process: preparation of precursors, the central Hantzsch condensation, and subsequent modifications if required.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound | C30H35F2N3O | CID 3926 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,4-Dihydropyridines bearing a pharmacophoric fragment of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hantzsch Dihydropyridine Synthesis | Thermo Fisher Scientific - US [thermofisher.com]

- 6. tandfonline.com [tandfonline.com]

- 7. bhu.ac.in [bhu.ac.in]

Cardiovascular profile of xanthone-based 1,4 dihydropyridines with Lidoflazine

An In-depth Technical Guide on the Cardiovascular Profile of Xanthone-Based 1,4-Dihydropyridines with Lidoflazine

Executive Summary

The 1,4-dihydropyridine (DHP) scaffold is a cornerstone in cardiovascular medicine, primarily known for its L-type calcium channel blocking activity, which leads to vasodilation and antihypertensive effects.[1][2] The strategic combination of this privileged structure with other pharmacophores offers a promising avenue for developing multifunctional compounds with novel therapeutic profiles. This technical guide explores the cardiovascular characteristics of a unique class of hybrid molecules: xanthone-based 1,4-dihydropyridines integrated with a pharmacophore fragment of this compound.

This compound is a multifaceted antianginal agent with coronary vasodilator and antiarrhythmic properties.[3] The xanthone moiety, when incorporated into the DHP scaffold, has been shown to impart a degree of cardiac selectivity.[3][4] The resulting hybrid compounds were synthesized and evaluated to determine their cardiac (inotropic and chronotropic) and vascular activities. Functional studies revealed a significant finding: the position of the this compound fragment on the DHP ring dictates the pharmacological selectivity. Specifically, substitution at position 2 of the DHP scaffold results in compounds with pronounced negative inotropic (cardiac contractility) selectivity, suggesting a preferential interaction with the Ca_v 1.2 isoform of L-type calcium channels.[3][4][5] This contrasts with previously reported xanthone-based DHPs, which exhibited negative chronotropic (heart rate) selectivity.[3][6] This guide provides a comprehensive overview of the mechanism of action, experimental protocols used for evaluation, quantitative biological data, and the critical structure-activity relationships of these novel compounds.

Introduction: Rationale for Hybrid Compound Design

The development of cardiovascular drugs has evolved from single-target agents to multifunctional molecules capable of addressing complex disease pathologies. The 1,4-DHP class, including drugs like Nifedipine and Amlodipine, primarily acts on vascular smooth muscle to induce vasodilation by blocking L-type calcium channels, making them effective antihypertensive agents.[1][2][7] However, their therapeutic utility can be enhanced by introducing modifications that confer additional or more selective pharmacological effects.

The design of the xanthone-Lidoflazine DHP hybrids is based on three key components:

-

1,4-Dihydropyridine Scaffold : A well-established pharmacophore known for its potent L-type calcium channel blocking activity.[1]

-

Xanthone Moiety : Introduction of a xanthen-9-one substituent at position 4 of the DHP ring has been previously demonstrated to confer cardiac selectivity, particularly a negative chronotropic effect.[4][6][8] Xanthone derivatives themselves are known to possess various biological activities, including cardiovascular effects like vasodilation through calcium channel inhibition.[9][10][11]

-

This compound Pharmacophore : this compound is a piperazine derivative calcium antagonist with long-acting coronary vasodilator properties.[3][12] It has also been classified as a Type IV agent with a broad pharmacological profile, capable of blocking calcium fluxes in both the heart and peripheral vessels.[7]

By combining these three elements, researchers aimed to create hybrid compounds with a potentially unique and selective cardiovascular profile, leveraging the established properties of each component to achieve a novel mechanism of action.[4][5]

Mechanism of Action: Targeting L-Type Calcium Channels

The primary molecular target for 1,4-dihydropyridines is the L-type voltage-gated calcium channel (Ca_v). These channels are crucial for regulating calcium ion (Ca²⁺) influx into cells, which triggers contraction in both cardiac and vascular smooth muscle.[2] There are different isoforms of these channels, with Ca_v 1.2 being predominant in cardiomyocytes and vascular smooth muscle, while Ca_v 1.3 is found in sinoatrial node cells, playing a role in pacemaking.

-

In Vascular Smooth Muscle : Depolarization of the cell membrane opens L-type calcium channels, allowing Ca²⁺ to enter the cell. This influx of Ca²⁺ binds to calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates myosin, leading to cross-bridge cycling with actin and resulting in vasoconstriction. DHPs block this Ca²⁺ influx, promoting muscle relaxation and vasodilation.[13]

-

In Cardiac Muscle : The process, known as calcium-induced calcium release, involves an initial influx of Ca²⁺ through L-type channels which then triggers a much larger release of Ca²⁺ from the sarcoplasmic reticulum. This surge in intracellular Ca²⁺ binds to troponin C, initiating myocardial contraction (positive inotropy). DHPs can reduce this initial trigger, thereby decreasing the force of contraction (negative inotropy).

The selectivity of the xanthone-Lidoflazine DHP hybrids for negative inotropy, particularly when the this compound fragment is at position 2, suggests a preferential binding to the Ca_v 1.2 isoform, which is heavily involved in cardiac contractility.[3][4]

Caption: L-Type calcium channel signaling in muscle cells and the inhibitory point of action for DHP blockers.

Experimental Design and Protocols

The cardiovascular profile of the synthesized compounds was assessed using established in vitro models. These assays allow for the determination of a compound's effects on cardiac contractility (inotropy), heart rate (chronotropy), and vascular tone (vasodilation).

Caption: General experimental workflow for the in vitro cardiovascular evaluation of synthesized compounds.

Protocol for Cardiac Activity (Inotropy and Chronotropy)

This protocol is designed to assess the direct effects of a test compound on the heart muscle, independent of nervous or hormonal influences.

-

Animal Model : Male Guinea Pigs (250-300g) are typically used.

-

Tissue Isolation :

-

Animals are sacrificed via cervical dislocation.

-

The heart is rapidly excised and placed in an oxygenated Krebs-Henseleit physiological salt solution (PSS) at 32°C.

-

The atria are carefully dissected and mounted in a 20 mL organ bath containing the PSS, continuously bubbled with 95% O₂ / 5% CO₂.

-

-

Experimental Setup :

-

One end of the atrial preparation is attached to a fixed hook, and the other is connected to an isometric force transducer.

-

The preparation is subjected to a resting tension of 1.0 g.

-

The tissue is allowed to equilibrate for at least 60 minutes, with the PSS being replaced every 15 minutes. During this time, spontaneously beating atria will stabilize.

-

-

Data Acquisition :

-

The isometric contractions are recorded using a data acquisition system.

-

Inotropic effects are measured as the change in the force of contraction (amplitude).

-

Chronotropic effects are measured as the change in the rate of spontaneous contractions (beats per minute).

-

-

Compound Testing :

-

After equilibration, test compounds are added to the organ bath in a cumulative concentration-response manner (e.g., from 1 nM to 10 µM).

-

Each concentration is allowed to reach a steady-state effect (typically 15-20 minutes) before the next concentration is added.

-

-

Data Analysis : The negative logarithmic values of the concentrations that produce 50% of the maximum inhibitory effect (pIC₅₀ for inotropy, pD₂ for chronotropy) are calculated from the concentration-response curves.

Protocol for Vascular Activity (Vasodilation)

This protocol evaluates the ability of a compound to relax pre-constricted blood vessels.

-

Animal Model : Male Wistar rats (250-300g) are commonly used.

-

Tissue Isolation :

-

Animals are sacrificed, and the thoracic aorta is quickly excised and placed in cold, oxygenated PSS.

-

Adherent connective tissue is removed, and the aorta is cut into rings approximately 3-4 mm in length.

-

-

Experimental Setup :

-

Aortic rings are mounted between two stainless steel hooks in a 20 mL organ bath containing oxygenated PSS at 37°C.

-

One hook is fixed, while the other is connected to an isometric force transducer.

-

A resting tension of 2.0 g is applied, and the rings are allowed to equilibrate for 60-90 minutes.

-

-

Induction of Contraction :

-

After equilibration, the vascular rings are contracted by adding a high concentration of potassium chloride (KCl, e.g., 80 mM) or a receptor agonist like phenylephrine (e.g., 1 µM). This sustained contraction provides a baseline against which relaxation can be measured.

-

-

Compound Testing :

-

Once the contraction is stable, the test compounds are added cumulatively to the bath.

-

The resulting relaxation is measured as a percentage reversal of the induced contraction.

-

-

Data Analysis : The negative logarithmic value of the concentration causing 50% of the maximal relaxation (pIC₅₀) is determined.

Results: Quantitative Cardiovascular Profile

The biological activities of the xanthone-Lidoflazine DHP hybrids were evaluated and compared with reference compounds. The data consistently show that placing the this compound moiety at position 2 of the DHP ring (series 4a-e ) results in compounds with potent negative inotropic activity and marked selectivity for the heart over vascular tissue.[3][4][5]

Table 1: In Vitro Cardiac Activity of Xanthone-Lidoflazine DHP Hybrids (Series 4a-e) (Data summarized from Bisi et al., Molecules 2018)[4]

| Compound | R | Negative Inotropic Activity (pIC₅₀) | Negative Chronotropic Activity (pD₂) |

| 4a | Me | 7.01 ± 0.08 | 5.35 ± 0.06 |

| 4b | Et | 7.24 ± 0.09 | 5.61 ± 0.05 |

| 4c | i-Pr | 7.40 ± 0.11 | 5.55 ± 0.07 |

| 4d | Allyl | 7.15 ± 0.10 | 5.48 ± 0.08 |

| 4e | Bn | 6.88 ± 0.07 | 5.30 ± 0.09 |

| Nifedipine | - | 7.35 ± 0.05 | 6.41 ± 0.04 |

| This compound | - | 6.85 ± 0.03 | 5.25 ± 0.02 |

pIC₅₀/pD₂ values represent the mean ± SEM. Higher values indicate greater potency.

Table 2: In Vitro Vasorelaxant Activity and Cardiac Selectivity (Data summarized from Bisi et al., Molecules 2018)[4]

| Compound | Vasorelaxant Activity (pIC₅₀, Rat Aorta) | Inotropy/Vascular Selectivity Ratio |

| 4a | 5.65 ± 0.07 | 22.9 |

| 4b | 5.80 ± 0.06 | 27.5 |

| 4c | 5.92 ± 0.08 | 30.2 |

| 4d | 5.75 ± 0.09 | 25.1 |

| 4e | 5.55 ± 0.05 | 21.4 |

| Nifedipine | 8.84 ± 0.06 | 0.03 |

| This compound | 5.30 ± 0.04 | 35.5 |

Selectivity Ratio calculated as antilog(pIC₅₀ inotropy - pIC₅₀ vascular). A ratio > 1 indicates cardiac selectivity.

Discussion and Structure-Activity Relationship (SAR)

The data presented in the tables clearly demonstrate a distinct structure-activity relationship.

-

Cardiac vs. Vascular Selectivity : The reference DHP, Nifedipine, is highly vascular-selective (ratio << 1). In contrast, the hybrid compounds 4a-e are all highly cardio-selective (ratios >> 1), a property inherited from the this compound parent structure.[4]

-

Inotropy vs. Chronotropy : Previous studies on xanthone-DHPs without the this compound fragment showed selectivity for negative chronotropy. The addition of the this compound moiety in the new hybrids leads to an "inversion of selectivity" towards negative inotropy.[3][6] This suggests that the this compound fragment directs the molecule's interaction towards the Ca_v 1.2 channels responsible for contractility, rather than the Ca_v 1.3 channels involved in heart rate.

-

Influence of Ester Groups (R) : Within series 4a-e , varying the ester substituent at positions 3 and 5 has a modest impact on activity. The isopropyl ester (4c ) consistently shows the highest potency for both negative inotropic and vasorelaxant effects.

-

Positional Isomerism : The most critical factor for activity is the position of the this compound fragment. Attaching it at position 2 of the DHP scaffold yields the potent, cardio-selective negative inotropes discussed above. When the same fragment is moved to position 3, the resulting compounds show a significant loss of potency and selectivity.[4]

Caption: SAR highlights the critical role of substituent positions for pharmacological activity.

Profile of this compound

While the hybrid molecules derive their core DHP activity from the scaffold, their unique selectivity profile is heavily influenced by this compound. It is important for researchers to understand the properties of this parent compound.

-

Primary Use : Clinically used in some countries as an antianginal agent.[3]

-

Mechanism : It is a long-acting coronary vasodilator that acts as a calcium channel blocker.[3][12] It also inhibits the equilibrative nucleoside transporter 1 (ENT1).[14]

-

Hemodynamic Effects : In clinical studies, this compound has been shown to reduce anginal attacks and increase exercise capacity.[15] It can decrease heart rate, mean arterial pressure, and systemic vascular resistance while increasing cardiac output and stroke volume.[16]

-

Cardioprotective Effects : Studies have shown that this compound can protect the myocardium during ischemia by preventing the intracellular calcium accumulation and structural damage that occurs upon reperfusion.[17]

-

Safety Concerns : A significant risk associated with this compound is the prolongation of the QT interval on the electrocardiogram.[18] This effect is linked to its potent blockade of the hERG K+ channel and carries a risk of inducing potentially fatal ventricular arrhythmias, such as Torsades de Pointes.[12][18][19] This arrhythmogenic potential has limited its clinical use.[12]

Conclusion and Future Directions

The synthesis and evaluation of xanthone-based 1,4-dihydropyridines bearing a this compound fragment have successfully produced a novel class of cardio-selective calcium channel blockers. The key finding is the inversion of pharmacological selectivity from chronotropy to inotropy, dictated by the placement of the this compound moiety at position 2 of the DHP ring. These compounds, particularly the isopropyl ester derivative 4c , exhibit potent negative inotropic effects with a high degree of cardiac selectivity, suggesting a preferential interaction with Ca_v 1.2 L-type calcium channels.

This work provides a valuable blueprint for the rational design of multifunctional cardiovascular agents. The distinct separation of cardiac and vascular effects achieved in these hybrids could lead to the development of drugs for specific cardiac conditions, such as hypertrophic cardiomyopathy or certain arrhythmias, where reducing cardiac contractility is desirable without causing significant peripheral vasodilation and hypotension. However, given the known arrhythmogenic risks of the this compound parent compound, future development would require rigorous safety pharmacology screening, with particular attention to hERG channel activity and QT prolongation, to ensure a favorable risk-benefit profile.

References

- 1. 1,4-Dihydropyridines as calcium channel ligands and privileged structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1,4-Dihydropyridines: The Multiple Personalities of a Blockbuster Drug Family - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Cardiovascular Profile of Xanthone-Based 1,4 Dihydropyridines Bearing a this compound Pharmacophore Fragment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Cardiovascular Profile of Xanthone-Based 1,4 Dihydropyridines Bearing a this compound Pharmacophore Fragment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The mechanism of action of calcium antagonists relative to their clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Xanthone 1,4-dihydropyridine derivatives with a potent selective bradycardic effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antihypertensive and vasorelaxing activities of synthetic xanthone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. scholar.nycu.edu.tw [scholar.nycu.edu.tw]

- 12. Beneficial and detrimental effects of this compound in microvascular angina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

- 14. go.drugbank.com [go.drugbank.com]

- 15. ovid.com [ovid.com]

- 16. Hemodynamic effects of this compound during graded levels of bicycle exercise in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Cardioprotective effects of this compound during 1-hour normothermic global ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. medchemexpress.com [medchemexpress.com]

- 19. Ventricular arrhythmias associated with this compound: side-effects observed in a randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Electrophysiological Characterization of Lidoflazine's Effects on Key Cardiac Ion Channels

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lidoflazine is a piperazine derivative that has been investigated for its antianginal and antiarrhythmic properties.[1] Its mechanism of action involves the modulation of various ion channels, which are critical for maintaining cardiac rhythm and function. A thorough understanding of this compound's effects on specific ion channels is crucial for elucidating its therapeutic potential and predicting potential cardiotoxic side effects, such as QT interval prolongation.[2][3]

These application notes provide a detailed electrophysiology protocol for studying the effects of this compound on three key cardiac ion channels: the human Ether-à-go-go-Related Gene (hERG) potassium channel (Kv11.1), the voltage-gated sodium channel Nav1.5, and the L-type voltage-gated calcium channel Cav1.2.

Quantitative Data Summary

The inhibitory potency of this compound has been most definitively characterized on the hERG potassium channel. While it is known to affect sodium and calcium channels, specific IC50 values for Nav1.5 and Cav1.2 are not consistently reported in publicly available literature.

| Ion Channel | Common Name | Gene | Drug Effect | IC50 (nM) | Cell Line | Experimental Conditions | Reference |

| Kv11.1 | hERG | KCNH2 | Inhibition | ~16 | HEK 293 | Whole-cell patch clamp, room temperature. | [2][3][4] |

| Nav1.5 | Cardiac Sodium Channel | SCN5A | Inhibition | Not available | - | Early studies suggest this compound decreases sodium conductivity. | |

| Cav1.2 | L-type Calcium Channel | CACNA1C | Inhibition | Not available | - | Classified as a Type IV calcium antagonist, indicating it blocks calcium fluxes in the heart and/or peripheral vessels. | [1] |

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the general signaling pathway of the targeted ion channels in a cardiomyocyte and the experimental workflow for assessing the effect of this compound.

Caption: General signaling pathway of key cardiac ion channels affected by this compound.

Caption: Experimental workflow for electrophysiological assessment of this compound.

Experimental Protocols

The following are detailed protocols for whole-cell patch-clamp electrophysiology to assess the effects of this compound on hERG, Nav1.5, and Cav1.2 channels.

Cell Preparation

-

Cell Lines: Use Human Embryonic Kidney (HEK 293) cells stably expressing the human form of the target ion channel (hERG, hNav1.5, or hCav1.2).

-

Culture Conditions: Culture cells in appropriate media (e.g., Dulbecco's Modified Eagle Medium supplemented with 10% fetal bovine serum, penicillin/streptomycin, and a selection antibiotic) at 37°C in a 5% CO2 incubator.

-

Dissociation: For recording, gently dissociate cells from the culture dish using a non-enzymatic cell dissociation solution to ensure cell health and membrane integrity.

Solutions

-

hERG (Kv11.1) Recording Solutions:

-

External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES; pH adjusted to 7.4 with NaOH.

-

Internal Solution (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 EGTA, 5 Mg-ATP; pH adjusted to 7.2 with KOH.

-

-

Nav1.5 Recording Solutions:

-

External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 5 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.

-

Internal Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 10 EGTA; pH adjusted to 7.2 with CsOH. (Cesium is used to block potassium channels).

-

-

Cav1.2 Recording Solutions:

-

External Solution (in mM): 120 NaCl, 10 BaCl2 (or CaCl2), 1 MgCl2, 5.4 CsCl, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH. (Barium is often used as the charge carrier to increase current amplitude and reduce calcium-dependent inactivation).

-

Internal Solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP; pH adjusted to 7.2 with CsOH.

-

Whole-Cell Voltage-Clamp Recording

-

Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the appropriate internal solution.

-

Gigaseal Formation: Approach a single, healthy cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, establishing electrical and diffusive access to the cell interior.

-

Voltage Clamp: Use a patch-clamp amplifier to clamp the cell membrane potential at a holding potential (typically -80 mV).

-

Data Acquisition: Record membrane currents using appropriate data acquisition software.

Voltage Protocols and Data Analysis

-

hERG (Kv11.1) Protocol:

-

Holding Potential: -80 mV.

-

Depolarization Step: Depolarize to +20 mV for 2 seconds to activate the channels.

-

Repolarization Step: Repolarize to -50 mV for 2 seconds to elicit the characteristic large tail current.

-

Drug Application: After recording a stable baseline, perfuse the cell with increasing concentrations of this compound.

-

Analysis: Measure the peak tail current amplitude at each concentration. Plot the percentage of current inhibition against the logarithm of the this compound concentration and fit the data with a Hill equation to determine the IC50.

-

-

Nav1.5 Protocol:

-

Holding Potential: -120 mV to ensure channels are in a resting state.

-

Test Pulse: Apply a short (e.g., 20 ms) depolarizing pulse to -20 mV to elicit the peak inward sodium current.

-

Drug Application: Apply this compound at various concentrations. Due to the rapid kinetics of Nav1.5, ensure rapid solution exchange.

-

Analysis: Measure the peak inward current at each concentration and calculate the IC50 as described for hERG.

-

-

Cav1.2 Protocol:

-

Holding Potential: -80 mV. To study state-dependence, a more depolarized holding potential (e.g., -40 mV) can be used to inactivate a population of channels.

-

Test Pulse: Depolarize to +10 mV for 200-300 ms to activate the L-type calcium current.

-

Drug Application: Perfuse with increasing concentrations of this compound.

-

Analysis: Measure the peak inward current during the depolarizing step and determine the IC50.

-

Logical Relationships in Data Interpretation

The following diagram outlines the logical steps in interpreting the electrophysiological data obtained from studying this compound.

References

- 1. The mechanism of action of calcium antagonists relative to their clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound is a high affinity blocker of the HERG K(+)channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols: Investigating Lidoflazine's Effects on hERG Channels in HEK 293 Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lidoflazine, an antianginal agent and calcium channel blocker, is a potent inhibitor of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[1][2] The hERG channel is critical for cardiac repolarization, and its blockade can lead to QT interval prolongation, a condition that increases the risk of life-threatening ventricular arrhythmias.[1] Understanding the interaction of compounds like this compound with the hERG channel is a crucial aspect of preclinical cardiac safety assessment in drug development. These application notes provide detailed protocols for studying the effects of this compound on hERG channels expressed in Human Embryonic Kidney (HEK) 293 cells, a widely used in-vitro model system.[1][3]

Mechanism of Action of this compound on hERG Channels

This compound is a high-affinity blocker of the hERG K+ channel, exhibiting significantly higher potency than other calcium channel blockers like verapamil under similar conditions.[1][3] Its mechanism of action involves direct binding to the channel pore. Key characteristics of this interaction include:

-

State-Dependent Binding: this compound preferentially binds to the activated/open state of the hERG channel.[1][3] This is evidenced by the gradual development of inhibition upon membrane depolarization.[1][3]

-

Binding Site: The binding site for this compound is located within the inner cavity of the channel's pore domain.[1] Specific aromatic amino acid residues in the S6 transmembrane helix, namely Tyrosine at position 652 (Y652) and Phenylalanine at position 656 (F656), are critical for the high-affinity binding of this compound.[1][3] Mutations of these residues have been shown to significantly reduce the blocking potency of the drug.[1][3]

Quantitative Data: this compound's Potency on hERG Channels

The inhibitory potency of this compound on hERG channels expressed in HEK 293 cells has been quantified using electrophysiological methods.[1][2][3]

| Compound | Cell Line | Assay Temperature | IC50 | Reference |

| This compound | HEK 293 (stably expressing hERG) | Not Specified | ~16 nM | [1][2][3] |

| Verapamil | HEK 293 (stably expressing hERG) | Not Specified | ~208 nM (calculated based on ~13-fold lower potency than this compound) | [1][3] |

Experimental Protocols

Cell Culture of HEK 293 Cells Stably Expressing hERG

Objective: To maintain a healthy culture of HEK 293 cells stably expressing the hERG potassium channel for use in electrophysiological or biochemical assays.

Materials:

-

HEK 293 cells stably expressing hERG (e.g., from Millipore, BPS Bioscience)[4]

-

Dulbecco's Modified Eagle's Medium (DMEM) with high glucose, L-glutamine, and sodium pyruvate[5]

-

Fetal Bovine Serum (FBS), heat-inactivated[6]

-

Geneticin (G418) or other appropriate selection antibiotic[4]

-

Penicillin-Streptomycin solution[4]

-

Trypsin-EDTA (0.25%)[7]

-

Phosphate-Buffered Saline (PBS), sterile[7]

-

Cell culture flasks, plates, and other sterile consumables

-

Humidified incubator at 37°C with 5% CO2[4]

Procedure:

-

Media Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS, the appropriate concentration of Geneticin (typically 200-800 µg/mL, verify with cell line supplier), and 1% Penicillin-Streptomycin.[4]

-

Cell Thawing: Rapidly thaw a cryopreserved vial of cells in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing 10 mL of pre-warmed complete growth medium. Centrifuge at low speed (e.g., 200 x g) for 5 minutes. Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.

-

Cell Seeding: Plate the cells in a suitable culture flask at a recommended seeding density.

-

Cell Maintenance: Culture the cells in a humidified incubator at 37°C with 5% CO2. Change the medium every 2-3 days.

-

Subculturing: When cells reach 80-90% confluency, wash them with PBS and detach using Trypsin-EDTA. Neutralize the trypsin with complete growth medium, centrifuge the cells, and resuspend them in fresh medium for plating into new flasks at a lower density.

Whole-Cell Patch-Clamp Electrophysiology

Objective: To measure hERG potassium currents (I_hERG) in HEK 293 cells and assess the inhibitory effect of this compound.

Materials:

-

HEK 293 cells expressing hERG, plated on glass coverslips

-

Patch-clamp rig (inverted microscope, micromanipulator, amplifier, digitizer)

-

Borosilicate glass capillaries for pipette fabrication

-

Pipette puller and microforge

-

Perfusion system for solution exchange

-

This compound stock solution (in DMSO or other suitable solvent)

-

Extracellular (bath) solution: (in mM) 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.

-

Intracellular (pipette) solution: (in mM) 130 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 EGTA, 5 Mg-ATP; pH adjusted to 7.2 with KOH.

Procedure:

-

Pipette Preparation: Pull glass capillaries to a resistance of 2-5 MΩ when filled with intracellular solution.

-

Cell Preparation: Place a coverslip with adherent cells in the recording chamber on the microscope stage and perfuse with extracellular solution.

-

Seal Formation: Approach a single, healthy-looking cell with the patch pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal (giga-seal).

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, achieving the whole-cell configuration.

-

Current Recording:

-

Clamp the cell membrane potential at a holding potential of -80 mV.

-

To elicit hERG currents, apply a depolarizing voltage step to a potential between +20 mV and +40 mV for 1-2 seconds to activate and then inactivate the channels.

-

Follow this with a repolarizing step to a potential around -50 mV to observe the characteristic resurgent tail current as the channels recover from inactivation and deactivate.[8]

-

-

Drug Application:

-

Establish a stable baseline recording of I_hERG.

-

Perfuse the recording chamber with the extracellular solution containing the desired concentration of this compound.

-

Record the hERG current until a steady-state block is achieved.

-

-

Data Analysis:

-

Measure the peak amplitude of the tail current in the absence (control) and presence of this compound.

-

Calculate the percentage of current inhibition for each concentration of this compound.

-

Construct a concentration-response curve and fit the data to the Hill equation to determine the IC50 value.

-

Visualizations

Caption: Experimental workflow for assessing this compound's effect on hERG channels.

Caption: Mechanism of this compound blockade of the hERG channel.

References

- 1. This compound is a high affinity blocker of the HERG K(+)channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. Modulation of hERG potassium currents in HEK-293 cells by protein kinase C. Evidence for direct phosphorylation of pore forming subunits - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Kinetics of the thapsigargin-induced Ca2+ mobilisation: A quantitative analysis in the HEK-293 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols: Lidoflazine in Microvascular Angina Research

These application notes provide a detailed overview of the use of Lidoflazine in the research of microvascular angina, targeting researchers, scientists, and drug development professionals.

Introduction

Microvascular angina is characterized by chest pain typical of angina pectoris, objective evidence of myocardial ischemia, but with no obstructive coronary artery disease in epicardial arteries.[1][2] The underlying pathophysiology often involves coronary microvascular dysfunction (CMD).[3][4] this compound, a piperazine derivative, has been investigated as a potential therapeutic agent for this condition.[5][6] It functions as a calcium channel blocker, inducing vasodilation and potentially improving coronary blood flow.[7][8]

Mechanism of Action

This compound is a calcium-entry blocker that reduces the influx of calcium into vascular smooth muscle cells and cardiomyocytes.[7][9][10] This action leads to a decrease in coronary vascular resistance and antagonizes processes that increase coronary vasomotor tone.[7] By inhibiting calcium-dependent vasoconstriction in the coronary microcirculation, this compound aims to alleviate the impaired coronary flow reserve characteristic of microvascular angina.

References

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. Treatment of Angina and Microvascular Coronary Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Beneficial and detrimental effects of this compound in microvascular angina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. The pathophysiology of angina pectoris and the effect of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. A randomized clinical study of a calcium-entry blocker (this compound) in the treatment of comatose survivors of cardiac arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

Application Note: Determination of Lidoflazine in Biological Samples by High-Performance Liquid Chromatography

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Lidoflazine in biological samples, primarily human plasma.

Disclaimer: As of the date of this document, no specific, validated HPLC method for the determination of this compound in biological matrices has been published in the peer-reviewed literature. The following protocol is a proposed method, developed based on established and validated HPLC methodologies for structurally similar piperazine derivatives, namely Cinnarizine and Flunarizine. This method should be fully validated in accordance with regulatory guidelines (e.g., FDA or EMA) before its application in clinical or preclinical studies.

Introduction